PF-592379
Overview
Description
PF-592379 is a small molecule drug developed by Pfizer. It acts as a potent, selective, and orally active agonist for the dopamine D3 receptor. Initially, it was under development as a potential medication for the treatment of female sexual dysfunction and male erectile dysfunction . its development was discontinued after clinical trials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-592379 involves several steps, starting with the preparation of the morpholine ring, followed by the introduction of the pyridine moiety. The key steps include:
Formation of the Morpholine Ring: This involves the reaction of appropriate amines with epoxides under controlled conditions to form the morpholine ring.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with a halogenated pyridine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not publicly detailed, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PF-592379 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds and nucleophiles like amines and alcohols are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a model compound for studying dopamine receptor agonists.
Biology: Research focuses on its interaction with dopamine receptors and its effects on cellular signaling pathways.
Industry: While not commercially produced, its synthesis and study contribute to the development of new pharmacological agents.
Mechanism of Action
PF-592379 exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation modulates the receptor’s signaling pathways, influencing various physiological processes. The compound’s selectivity for the D3 receptor over other dopamine receptors is a key aspect of its mechanism, reducing the potential for side effects associated with non-selective dopamine agonists .
Comparison with Similar Compounds
PF-592379 is unique due to its high selectivity for the dopamine D3 receptor. Similar compounds include:
7-OH-DPAT: Another dopamine D3 receptor agonist, but with less selectivity compared to this compound.
PD-128,907: A potent D3 receptor agonist with applications in neurological research.
PF-219,061: Another compound developed by Pfizer with similar properties but different pharmacokinetic profiles.
The uniqueness of this compound lies in its high selectivity and oral activity, making it a valuable tool for studying dopamine receptor pharmacology .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTCYTDJDXZFSK-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(OCC1C)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030407 | |
Record name | PF-592379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710655-15-5 | |
Record name | PF-592379 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0710655155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-592379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-592379 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B7UY5K7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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